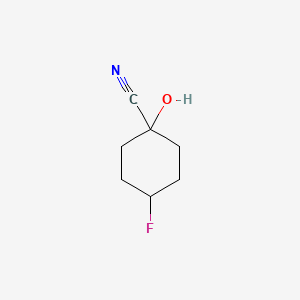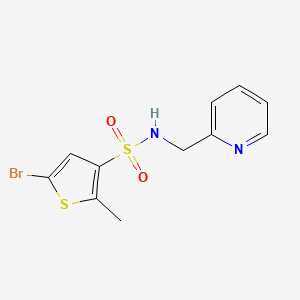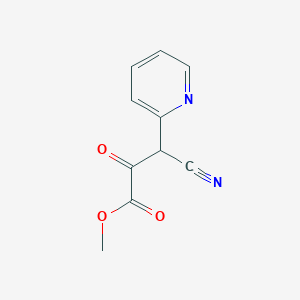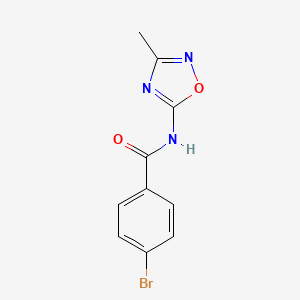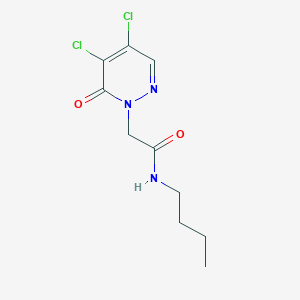
(2-Ethoxyacetyl)-l-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyacetyl)-l-proline is an organic compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in protein synthesis and structure. The addition of the 2-ethoxyacetyl group to the proline molecule modifies its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyacetyl)-l-proline typically involves the reaction of l-proline with 2-ethoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyacetyl)-l-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxyacetyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Ethoxyacetyl)-l-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to protein structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxyacetyl)-l-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyacetyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Ethoxyacetyl)-glycine: Similar to (2-Ethoxyacetyl)-l-proline but with glycine as the amino acid.
(2-Ethoxyacetyl)-alanine: Another similar compound with alanine as the amino acid.
Uniqueness
This compound is unique due to the presence of the proline ring, which imparts specific structural and functional properties. The rigidity of the proline ring can influence the compound’s interaction with biological targets, making it distinct from other amino acid derivatives.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2S)-1-(2-ethoxyacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-2-14-6-8(11)10-5-3-4-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
XNTFBDJGWUCYJZ-ZETCQYMHSA-N |
Isomeric SMILES |
CCOCC(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CCOCC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


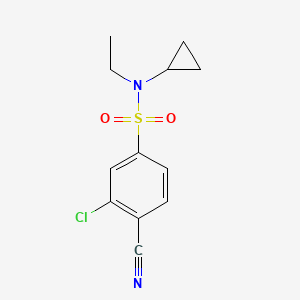



![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)
![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
